Acetamide, 2-(triphenylphosphoranylidene)-
Overview
Description
Acetamide, 2-(triphenylphosphoranylidene)-: is an organic compound with the molecular formula C20H18NOP. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a triphenylphosphoranylidene group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with acetamide under specific conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for Acetamide, 2-(triphenylphosphoranylidene)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like activated manganese dioxide.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide is commonly used.
Reduction: Hydrogen gas or other reducing agents can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield different amines or hydrocarbons.
Scientific Research Applications
Acetamide, 2-(triphenylphosphoranylidene)- has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(triphenylphosphoranylidene)- involves its role as a reagent in organic synthesis. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This process is facilitated by the presence of specific catalysts and reaction conditions .
Comparison with Similar Compounds
- (Triphenylphosphoranylidene)acetaldehyde
- (Triphenylphosphoranylidene)acetonitrile
- Ethyl (triphenylphosphoranylidene)acetate
Comparison: While all these compounds contain the triphenylphosphoranylidene group, Acetamide, 2-(triphenylphosphoranylidene)- is unique due to the presence of the acetamide moiety. This gives it distinct reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NOP/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMHVSOHCEONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192083 | |
Record name | Acetamide, 2-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38821-11-3 | |
Record name | 2-(Triphenylphosphoranylidene)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38821-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-(triphenylphosphoranylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.